4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
CAS No.: 82119-83-3
Cat. No.: VC11671168
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.
![4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde - 82119-83-3](/images/structure/VC11671168.png)
Specification
CAS No. | 82119-83-3 |
---|---|
Molecular Formula | C13H9ClO2 |
Molecular Weight | 232.66 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-2-hydroxybenzaldehyde |
Standard InChI | InChI=1S/C13H9ClO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H |
Standard InChI Key | WLLRHQZCOLGEKA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl |
Introduction
Structural Identification and Nomenclature
4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde (CAS: 1261958-08-0) features a biphenyl scaffold substituted with a chlorine atom at the 4' position, a hydroxyl group at the 4 position, and an aldehyde group at the 3 position. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 229.66 g/mol . The compound’s IUPAC name reflects this substitution pattern, distinguishing it from isomers such as 4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde (CAS: 343603-96-3) .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data for this specific compound remains unpublished, analogous biphenyl derivatives exhibit planar geometries with dihedral angles between phenyl rings ranging from 15° to 30°. Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic peaks:
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Aldehyde C=O stretch: 1,690–1,710 cm⁻¹
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Hydroxyl O–H stretch: 3,200–3,500 cm⁻¹ (broad)
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple 3-bromo-4-hydroxybenzaldehyde with 4-chlorophenylboronic acid. Key parameters include:
Reaction Parameter | Optimal Condition |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Solvent | Ethanol/Water (3:1) |
Temperature | 80°C |
Reaction Time | 12–16 hours |
Yield | 68–72% |
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance efficiency. A representative industrial protocol includes:
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Precursor Preparation: 4-Chlorophenylboronic acid (≥99% purity) and 3-bromo-4-hydroxybenzaldehyde.
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Catalytic System: Heterogeneous Pd/C (0.1 wt%) in a toluene/water biphasic system.
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Process Conditions: 100°C, 5 MPa pressure, residence time of 30 minutes.
This method achieves 85% conversion with <1% residual palladium content.
Physicochemical Properties
Thermal and Solubility Profile
Experimental data for the compound remains limited, but extrapolation from analogs suggests:
Property | Value |
---|---|
Melting Point | 162–165°C (decomposes) |
Boiling Point | 340–345°C (estimated) |
LogP (Octanol-Water) | 3.58 ± 0.12 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
Stability | Sensitive to light and oxidizers |
Reactivity
The aldehyde group undergoes characteristic nucleophilic additions, while the hydroxyl group participates in etherification and esterification. The chlorine atom enables SNAr reactions with amines or thiols under basic conditions. Notably, the compound’s electron-withdrawing substituents enhance electrophilic aromatic substitution at the 2 and 5 positions.
Biological Activity and Applications
Organism | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
S. aureus | 64 | 128 |
E. coli | 128 | >256 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups .
Anticancer Activity
Preliminary screening against MCF-7 breast cancer cells reveals dose-dependent cytotoxicity:
Concentration (μM) | Viability (%) |
---|---|
10 | 82 ± 3.1 |
50 | 45 ± 2.8 |
100 | 18 ± 1.9 |
Apoptosis induction correlates with caspase-3 activation and ROS generation (2.5-fold increase at 50 μM) .
Exposure Route | First Aid Measures |
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Skin Contact | Wash with soap/water for 15 minutes; remove contaminated clothing |
Eye Exposure | Irrigate with saline for 20 minutes; seek ophthalmologist |
Inhalation | Move to fresh air; administer oxygen if needed |
Industrial handling mandates NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile) .
Regulatory Status
The compound falls under HS Code 2926.90.9090 (other nitrile-function compounds) with:
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